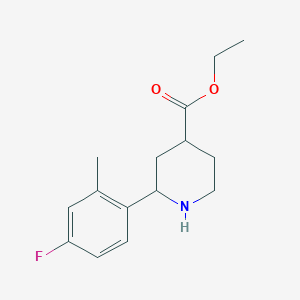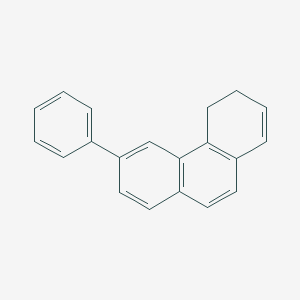
6-Phenyl-3,4-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3,4-dihydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a phenanthrene backbone This compound is characterized by the presence of a phenyl group attached to the 6th position of the phenanthrene structure It is a colorless, crystalline solid that can exhibit fluorescence under ultraviolet light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydrophenanthrene can be achieved through the intermolecular annulation of benzynes with allenes. This method utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors. The reaction conditions typically involve high atom-economy and good functional group compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-3,4-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst such as Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions
Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate.
Reduction: Hydrogen gas and Raney nickel.
Substitution: Bromine for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
6-Phenyl-3,4-dihydrophenanthrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Phenyl-3,4-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, it can inhibit nitric oxide production by reducing inducible nitric oxide synthase mRNA expression . Additionally, its radical-scavenging activity helps mitigate oxidative stress by neutralizing free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Erianthridin
- 4,5-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- Eulophiol
- 2,4,7-Trihydroxy-9,10-dihydrophenanthrene
Uniqueness
6-Phenyl-3,4-dihydrophenanthrene is unique due to its specific structural configuration, which includes a phenyl group at the 6th position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
666188-24-5 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
6-phenyl-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C20H16/c1-2-6-15(7-3-1)18-13-12-17-11-10-16-8-4-5-9-19(16)20(17)14-18/h1-4,6-8,10-14H,5,9H2 |
Clé InChI |
BRCNYOBFXWPHMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C=CC3=C2C=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




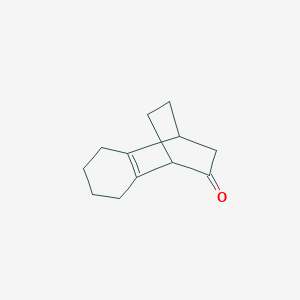
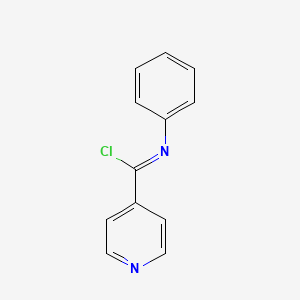
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
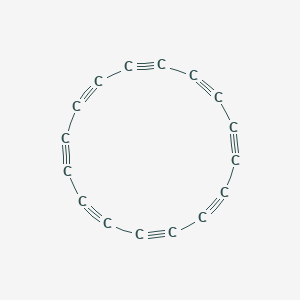

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
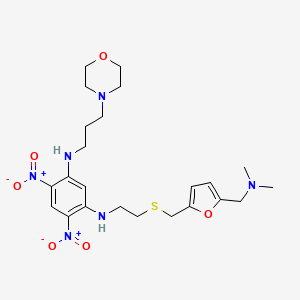
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
